Cas no 1807000-71-0 (5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine)

5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine is a halogenated pyridine derivative with a unique structural motif, combining bromo, difluoromethyl, hydroxy, and methoxy functional groups. This compound exhibits significant potential as an intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design. The bromo substituent offers a reactive site for further functionalization via cross-coupling reactions, while the hydroxy and methoxy groups provide additional sites for modification. Its well-defined structure and high purity make it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation.
5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine structure
1807000-71-0 structure
Product Name:5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine
CAS No:1807000-71-0
MF:C7H6BrF2NO2
MW:254.028848171234
CID:4915404
Update Time:2025-07-02

5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine
    • Inchi: 1S/C7H6BrF2NO2/c1-13-5-4(6(9)10)3(8)2-11-7(5)12/h2,6H,1H3,(H,11,12)
    • InChI Key: INJJWQIRNCAOOU-UHFFFAOYSA-N
    • SMILES: BrC1=CNC(C(=C1C(F)F)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 299
  • XLogP3: 1
  • Topological Polar Surface Area: 38.3

5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024006816-500mg
5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine
1807000-71-0 97%
500mg
$1,038.80 2022-03-31
Alichem
A024006816-1g
5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine
1807000-71-0 97%
1g
$1,764.00 2022-03-31

Additional information on 5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine

Introduction to 5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine (CAS No. 1807000-71-0)

5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine, identified by its CAS number 1807000-71-0, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound features a pyridine core substituted with various functional groups, making it a versatile intermediate in the synthesis of bioactive molecules. The presence of a bromo atom, a difluoromethyl group, a hydroxy moiety, and a methoxy group contributes to its unique chemical properties and reactivity, which are highly valued in medicinal chemistry.

The compound's structure imparts distinct electronic and steric characteristics, enabling its use in the development of novel pharmaceutical agents. Recent studies have highlighted the potential of such pyridine derivatives in targeting various biological pathways, particularly in oncology and anti-inflammatory applications. The difluoromethyl group, for instance, is known to enhance metabolic stability and binding affinity, making it a preferred moiety in drug design.

In the context of modern drug discovery, 5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine has been explored for its role in synthesizing kinase inhibitors and other small-molecule drugs. Its pyridine scaffold is particularly amenable to modifications that can fine-tune pharmacokinetic profiles, solubility, and target specificity. Researchers have leveraged its reactivity to develop libraries of compounds for high-throughput screening, aiming to identify lead candidates with therapeutic potential.

The< strong>methoxy and hydroxy functional groups on the pyridine ring introduce polarity and hydrogen bonding capabilities, which are crucial for interactions with biological targets. These features have been exploited in designing molecules that exhibit enhanced binding to protein receptors or enzymes. Additionally, the< strong>bromo substituent serves as a handle for further chemical modifications via cross-coupling reactions, allowing for the construction of more complex structures.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine. By integrating molecular docking simulations with machine learning algorithms, researchers can predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process, making compounds like this one more accessible for therapeutic development.

The pharmaceutical industry has shown particular interest in pyridine derivatives due to their broad spectrum of biological activities. For example, studies have demonstrated that certain analogs of 5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine exhibit inhibitory effects on kinases involved in cancer progression. The ability to modulate these pathways offers promising avenues for developing targeted therapies that minimize side effects associated with traditional chemotherapeutic agents.

Synthetic methodologies have also evolved to facilitate the production of such complex molecules on a scalable basis. Catalytic processes and green chemistry principles have been applied to improve yields and reduce waste, aligning with global efforts to sustainable pharmaceutical manufacturing. The< strong>difluoromethyl group's stability under various reaction conditions makes it an attractive choice for industrial applications where long-term shelf life is critical.

The< strong>methoxy,< strong>hydroxy, and< strong>bromo functionalities provide multiple sites for selective modification, enabling the synthesis of diverse derivatives with tailored properties. This flexibility has been instrumental in generating compounds that exhibit improved pharmacological profiles compared to earlier generations of drugs. Such structural diversity is key to addressing multifaceted diseases that require multi-target inhibition or complex mechanism-of-action strategies.

In conclusion, 5-Bromo-4-(difluoromethyl)-2-hydroxy-3-methoxypyridine (CAS No. 1807000-71-0) represents a valuable building block in medicinal chemistry. Its unique structural features and reactivity make it suitable for developing innovative therapeutic agents across various disease areas. As research continues to uncover new applications for this compound and related derivatives, its importance in drug discovery is likely to grow further.

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